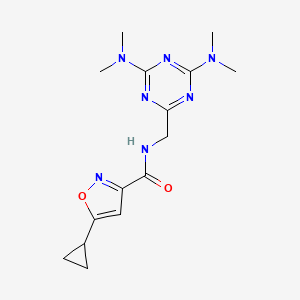

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)8-16-13(23)10-7-11(24-20-10)9-5-6-9/h7,9H,5-6,8H2,1-4H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKPYRDXNQZIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide is a synthetic organic compound with a complex structure featuring a triazine core substituted with dimethylamino groups and an isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{14}H_{19N_5O with a molecular weight of approximately 343.435 g/mol. Its unique structural features include:

- Triazine Ring : Provides a framework for binding interactions.

- Dimethylamino Substituents : Enhance solubility and biological activity.

- Isoxazole Group : Contributes to the compound's pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₅O |

| Molecular Weight | 343.435 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity of this compound allows it to modulate enzymatic pathways, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

In Vitro Studies

Research has demonstrated that compounds structurally similar to this compound exhibit significant pharmacological activities. For instance:

- Antimicrobial Activity : Studies have shown that this compound displays inhibitory effects against various bacterial strains.

- Anticancer Potential : Preliminary data suggest that it may induce apoptosis in cancer cell lines through modulation of apoptosis-related proteins.

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The findings indicated:

- Cell Viability Reduction : The compound reduced cell viability by up to 50% at concentrations of 10 µM after 48 hours of treatment.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.

Research Applications

The compound's unique properties make it suitable for various research applications:

- Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting specific diseases.

- Agricultural Science : Explored for its potential use as a biopesticide due to its biological activity against plant pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-5-cyclopropylisoxazole-3-carboxamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a triazine precursor (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylmethanol) with 5-cyclopropylisoxazole-3-carboxylic acid via amide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI) and optimizing solvent polarity (DMF or THF) and temperature (60–80°C) to improve yields. Evidence from analogous compounds suggests yields can vary significantly (e.g., 18% in a related isoxazole-carboxamide synthesis ), necessitating purification via column chromatography or recrystallization.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming the triazine and isoxazole moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). X-ray crystallography (using SHELXL ) may resolve structural ambiguities if single crystals are obtained.

Q. How can initial bioactivity screening be designed for this compound?

- Methodology : Use in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) or cytotoxicity studies (e.g., IC₅₀ determination in cancer cell lines). Mitochondrial assays (e.g., isolated mouse liver mitochondria ) can evaluate effects on cellular energetics. Dose-response curves and controls (e.g., DMSO vehicle) are critical for reproducibility.

Advanced Research Questions

Q. How do computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target interactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electronic properties of the triazine and isoxazole groups, predicting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to biological targets (e.g., enzymes or receptors), guided by structural analogs . Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods ) can optimize synthetic routes computationally before lab validation.

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity across studies?

- Methodology : Conduct meta-analyses of published data to identify variables (e.g., cell line specificity, assay conditions). Reproduce experiments with standardized protocols (e.g., mitochondrial isolation ). Use statistical tools (ANOVA, Tukey’s HSD) to assess significance. Contradictions may arise from differences in compound solubility, metabolic stability, or off-target effects.

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

- Methodology : Mechanistic studies using isotopic labeling (e.g., ¹⁸O in carboxyl groups) or in-situ IR spectroscopy monitor intermediate formation. Kinetic analysis (e.g., Eyring plots) identifies rate-limiting steps. Computational transition-state modeling (e.g., QM/MM) provides atomic-level insights .

Q. What advanced separation techniques improve purity for structural or biological studies?

- Methodology : Employ preparative HPLC with gradient elution (C18 columns, acetonitrile/water) or membrane-based separation technologies (e.g., nanofiltration ). Chiral separations (if applicable) use cellulose-based columns. Purity validation via LC-MS ensures removal of byproducts (e.g., unreacted triazine precursors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.